molecular formula C9H18F2N2O B13158895 3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13158895
M. Wt: 208.25 g/mol
InChI Key: HBJMPTCKYAZEKP-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the reaction of morpholine derivatives with fluorinated reagents under controlled conditions. One common method includes the reaction of 3,3-dimethylmorpholine with 2,2-difluoropropan-1-amine in the presence of a suitable catalyst and solvent. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethylmorpholin-4-yl)acetonitrile
  • 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine

Uniqueness

3-(3,3-Dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine stands out due to its difluoropropan-1-amine moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and enhances its potential for diverse applications.

Properties

Molecular Formula

C9H18F2N2O

Molecular Weight

208.25 g/mol

IUPAC Name

3-(3,3-dimethylmorpholin-4-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2O/c1-8(2)7-14-4-3-13(8)6-9(10,11)5-12/h3-7,12H2,1-2H3

InChI Key

HBJMPTCKYAZEKP-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1CC(CN)(F)F)C

Origin of Product

United States

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